molecular formula C19H21N3OS B2486523 N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112446-46-4

N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2486523
CAS No.: 1112446-46-4
M. Wt: 339.46
InChI Key: GARSSIJSEQQBAF-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrrole and cyclohexyl groups. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated intermediates with nucleophiles or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)pyridine-2-carboxamide
  • N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[3,2-b]pyridine-2-carboxamide

Uniqueness

N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its thieno[2,3-b]pyridine core, combined with the pyrrole and cyclohexyl groups, provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-6-8-14(9-7-13)21-18(23)17-16(22-11-2-3-12-22)15-5-4-10-20-19(15)24-17/h2-5,10-14H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARSSIJSEQQBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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